Pentane, 1-(2-methoxyethoxy)-

Description

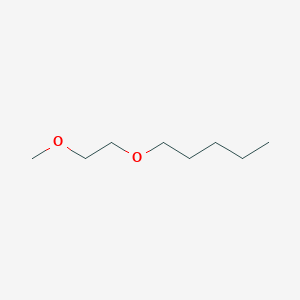

Pentane, 1-(2-methoxyethoxy)- is a branched alkane derivative where a 2-methoxyethoxy group (-O-CH₂-CH₂-O-CH₃) is attached to the terminal carbon of pentane. Its molecular formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. This compound belongs to the glycol ether family, characterized by ether linkages that enhance solubility in both polar and non-polar media.

Glycol ethers are widely used as solvents in industrial and laboratory settings due to their tunable polarity. The 2-methoxyethoxy group in this compound likely imparts moderate polarity, positioning it between non-polar alkanes (e.g., pentane) and polar solvents like dichloromethane .

Properties

CAS No. |

13343-99-2 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)pentane |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-6-10-8-7-9-2/h3-8H2,1-2H3 |

InChI Key |

OJTBQXZLANYDLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1-(2-methoxyethoxy)- typically involves the reaction of pentanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of Pentane, 1-(2-methoxyethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Oxidation Reactions

Key Reaction : Oxidation of the methoxyethoxy group or adjacent positions to form ketones.

Reaction Conditions and Mechanism

-

Reagents : Calcium hypochlorite (Ca(ClO)₂) in aqueous acetonitrile with acetic acid as an activator .

-

Temperature : Typically performed at 0°C to room temperature .

-

Product : Conversion of the methoxyethoxy group or adjacent carbons to ketones.

Example Reaction

A structurally similar compound, 4-methoxy-1-(2-methoxyethoxy)pentane, undergoes oxidation under these conditions to yield 5-(2-methoxyethoxy)pentan-2-one . While the exact oxidation of pentane, 1-(2-methoxyethoxy)- has not been explicitly studied, analogous conditions suggest potential ketone formation at adjacent positions.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | Ca(ClO)₂, acetonitrile, acetic acid | 0°C, 23–47 h | Ketone (e.g., 5-(2-methoxyethoxy)pentan-2-one) |

Hydrolysis (General Ether Reactivity)

While not explicitly detailed in the provided sources, ethers like pentane, 1-(2-methoxyethoxy)- may undergo hydrolysis under acidic or basic conditions, cleaving the ether bond to form alcohols or carboxylic acids. This reaction is common for ethers but requires specific catalytic conditions (e.g., H₂SO₄ or NaOH).

Stability and Selectivity

The methoxyethoxy group exhibits stability under mild oxidation conditions, as demonstrated in the reaction of 4-methoxy-1-(2-methoxyethoxy)pentane, where oxidation targeted a methyl-substituted carbon rather than the ether itself . This suggests that selective oxidation of the pentane backbone may occur without direct disruption of the ether group.

Radical Reactivity

Scientific Research Applications

Pentane, 1-(2-methoxyethoxy)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pentane, 1-(2-methoxyethoxy)- involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in the study of membrane dynamics and lipid interactions . It can also act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures .

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Physical and Chemical Properties

Table 1: Property Comparison

Key Observations:

- Polarity : The methoxyethoxy group increases polarity compared to pentane but less than polyethers like Pentaglyme. This makes it suitable for extracting semi-polar compounds, akin to diethyl ether in .

- Boiling Point : Higher than diethyl ether due to increased molecular weight and hydrogen bonding capacity.

- Synthesis : Likely synthesized via Williamson ether synthesis, similar to methods in , where alcohols react with alkyl halides .

Functional Group Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.